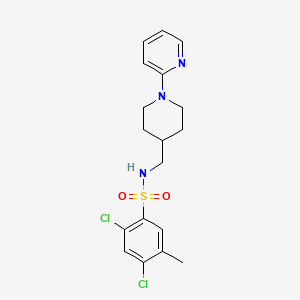

2,4-dichloro-5-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-dichloro-5-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H21Cl2N3O2S and its molecular weight is 414.35. The purity is usually 95%.

BenchChem offers high-quality 2,4-dichloro-5-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-5-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Targeting BET Proteins: The compound has been investigated for its potential as a BET (Bromodomain and Extra-Terminal) protein inhibitor . Cellular activity studies have demonstrated its ability to suppress c-Myc expression in MM.1S cells and downregulate IL-8 in TNF-α-stimulated A549 cells . BET proteins play a crucial role in gene regulation, and their inhibition has implications for cancer therapy and inflammation management.

Anti-Fibrotic Agents

Inhibition of Hepatic Stellate Cells (HSCs): In the context of liver fibrosis, the compound has shown promise as an anti-fibrotic agent . Screening results indicate that some derivatives of this compound exhibit better anti-fibrosis activity than existing drugs like Pirfenidone (PFD) on HSC-T6 cells . Liver fibrosis is a major health concern, and finding effective treatments is essential.

Anticancer Activity

Targeting Cancer Cell Lines: Several derivatives of this compound have demonstrated potent cytotoxic activity against cancer cell lines. Notably, they exhibit superior activity against MCF-7 and HCT-116 cells, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. These values compare favorably to the well-known anticancer drug sorafenib . Further research is needed to explore their mechanism of action and potential clinical applications.

Synthetic Chemistry

Building Blocks for Pyrimidine Derivatives: 2,4-Dichloro-5-methylpyrimidine serves as a valuable intermediate in synthetic chemistry. It participates in reactions to create more complex molecules, such as (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine. Additionally, it can react with piperidine to yield 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine, with dioxane as the solvent .

Conclusion

This compound’s diverse applications highlight its potential in drug discovery, synthetic chemistry, and disease treatment. Researchers continue to explore its properties and develop novel derivatives for various therapeutic purposes. As always, further studies are necessary to fully unlock its potential and address any challenges.

Thermo Scientific Chemicals - 2,4-Dichloro-5-methylpyrimidine RCSB PDB - X-ray crystal structure of human BET bromodomain 4 (BRD4) in complex with DW34 Synthesis and therapeutic potential of imidazole containing compounds for the treatment of liver fibrosis Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potent anticancer agents

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target various biological pathways .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been known to affect a variety of biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly influence its efficacy and safety profile .

Result of Action

Similar compounds have been known to induce various cellular responses .

properties

IUPAC Name |

2,4-dichloro-5-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Cl2N3O2S/c1-13-10-17(16(20)11-15(13)19)26(24,25)22-12-14-5-8-23(9-6-14)18-4-2-3-7-21-18/h2-4,7,10-11,14,22H,5-6,8-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRNCFNXPVYJSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-5-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Di(propan-2-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2571700.png)

![N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline](/img/structure/B2571706.png)

![Methyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2571712.png)